N-(4-methoxybenzyl)-5-oxo-3-(p-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
Description
Properties
Molecular Formula |
C25H21N5O3 |
|---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C25H21N5O3/c1-15-3-7-17(8-4-15)22-23-27-25(32)20-12-9-18(13-21(20)30(23)29-28-22)24(31)26-14-16-5-10-19(33-2)11-6-16/h3-13,29H,14H2,1-2H3,(H,26,31) |
InChI Key |
VNYGKEVCBSCGAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCC5=CC=C(C=C5)OC |
Origin of Product |
United States |
Preparation Methods
Core Triazoloquinazoline Formation
The triazoloquinazoline scaffold is synthesized via cyclocondensation of 2-hydrazinobenzoic acid with diphenyl N-cyanodithioimidocarbonate under basic conditions. This reaction proceeds through nucleophilic attack and subsequent intramolecular cyclization:
-
Reactants :
-
2-Hydrazinobenzoic acid (10 mmol)
-
Diphenyl N-cyanodithioimidocarbonate (10 mmol)
-
-
Conditions :
-
Solvent: Ethanol (20 mL)
-
Base: Triethylamine (30 mmol)
-
Temperature: Room temperature (overnight stirring)
-
-
Workup : Acidification with HCl, recrystallization from ethanol
Outcome :
Substitution at Position 3
Introduction of the p-tolyl group at position 3 is achieved via nucleophilic displacement using p-tolylmagnesium bromide or Ullmann coupling.
-
Reactants :
-
2-Phenoxy-triazoloquinazolin-5-one (5 mmol)
-
p-Tolylboronic acid (6 mmol)
-
-
Catalyst : Pd(PPh₃)₄ (0.1 equiv)
-
Conditions :
-
Solvent: DMF/H₂O (4:1)
-
Temperature: 80°C (12 h)
-
-
Workup : Column chromatography (silica gel, ethyl acetate/hexane)
Outcome :
Alkylation and Carboxamide Formation
Introduction of the 4-Methoxybenzyl Group
The N-(4-methoxybenzyl)carboxamide moiety is introduced via alkylation of the quinazoline-8-carboxylic acid intermediate.
-
Reactants :
-
8-Carboxy-3-(p-tolyl)-triazoloquinazolin-5-one (5 mmol)
-
4-Methoxybenzylamine (6 mmol)
-
-
Coupling Agent : COMU (1.2 equiv)
-
Conditions :
-
Solvent: DMF (10 mL)
-
Base: DIPEA (2 equiv)
-
Temperature: 25°C (4 h)
-
-
Workup : Precipitation with ice water, filtration
Outcome :
-
Product : N-(4-Methoxybenzyl)-5-oxo-3-(p-tolyl)-triazoloquinazoline-8-carboxamide (yield: 82%)
Multi-Step Synthesis from Isatoic Anhydride
Quinazolinone Precursor Synthesis
An alternative route begins with isatoic anhydride , forming the quinazolinone core before triazole annulation.
-
Step 1 : Reaction of isatoic anhydride with methylamine to form 2-aminobenzamide
-
Step 2 : Cyclization with CS₂/KOH to yield 2-thioxoquinazolin-4-one
-
Step 3 : Hydrazine-mediated cyclization to form triazoloquinazoline
Optimized Conditions :
-
Yield : 68% over three steps
-
Key Intermediate : 3-(p-Tolyl)-2-thioxo-triazoloquinazolin-5-one
Comparative Analysis of Methods
Critical Reaction Parameters
Solvent Systems
Catalysts and Bases
-
Triethylamine : Facilitates deprotonation in cyclocondensation
-
COMU : Superior to HATU for carboxamide formation (reduced epimerization)
Challenges and Optimization Strategies
Byproduct Formation
Low Solubility
-
Issue : Poor solubility of triazoloquinazoline intermediates in polar solvents
-
Solution : Use of DMF/THF mixtures (3:1) for recrystallization
Scalability and Industrial Relevance
Analytical Characterization Data
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents like bromine or nucleophilic reagents like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while reduction may yield fully or partially reduced triazoloquinazoline derivatives.
Scientific Research Applications
N-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.
Interacting with Receptors: Binding to cellular receptors and modulating signal transduction pathways.
DNA Intercalation: Intercalating into DNA and affecting gene expression and replication.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of [1,2,3]triazolo[1,5-a]quinazoline derivatives. Below is a detailed comparison with analogs reported in the literature:
Substituent Variations on the Triazoloquinazoline Core
Compound 1 : N-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
- Molecular Formula : C₂₄H₁₈FN₅O₃
- Molecular Weight : 443.44 g/mol
- Key Substituents :
- 4-Fluorophenylmethyl group (N-substituent).
- 4-Methoxyphenyl group (position 3).
- The 4-methoxyphenyl group (vs. p-tolyl in the target compound) may alter π-π stacking interactions in biological targets .
Compound 2 : N-(2,4-dimethoxybenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
- Molecular Formula : C₂₆H₂₃N₅O₅
- Molecular Weight : 485.5 g/mol
- Key Substituents :
- 2,4-Dimethoxybenzyl group (N-substituent).
- 4-Methoxyphenyl group (position 3).
- Comparison :
Additional methoxy groups on the benzyl moiety increase steric bulk and electron-donating capacity, which could enhance binding affinity to enzymes like topoisomerases or kinases. However, this may also reduce cell permeability compared to the target compound’s simpler 4-methoxybenzyl group .
Bioactivity Comparisons
Compound 3 : [1,2,3]Triazolo[1,5-a]quinazolines (e.g., 6a–c)
- Key Feature : Aryl-fused triazoloquinazoline core.
- Bioactivity: These analogs exhibited lower anticancer activity compared to thieno-fused [1,2,3]triazolo[1,5-a]pyrimidines in NCI screenings.
- Implications for Target Compound: The triazoloquinazoline scaffold may inherently confer weaker activity than thieno-fused systems. The p-tolyl and 4-methoxybenzyl groups in the target compound could modulate this activity, but direct evidence is lacking.
Physicochemical Properties
*Estimated based on structural similarity to reported analogs.
Biological Activity
N-(4-methoxybenzyl)-5-oxo-3-(p-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a complex organic compound belonging to the triazoloquinazoline class. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article examines the biological activity of this compound based on recent research findings.
Antimicrobial Activity
Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. The compound in focus has shown effectiveness against various bacterial strains. For instance, studies have demonstrated that it inhibits the growth of both Gram-positive and Gram-negative bacteria, which is crucial for developing new antibacterial agents in an era of rising antibiotic resistance.
| Microbial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 18 | |
| Pseudomonas aeruginosa | 12 |
Antiviral Activity
The compound has also been evaluated for its antiviral potential. Preliminary studies suggest that it may inhibit viral replication through mechanisms involving interference with viral entry or replication processes. This is particularly relevant for developing treatments against viruses such as influenza and coronaviruses.
Anticancer Activity
This compound has shown promising results in various cancer cell lines. Research indicates that it induces apoptosis in cancer cells and inhibits cell proliferation.
| Cancer Cell Line | IC50 (µM) | Effect | Reference |
|---|---|---|---|
| MCF-7 (Breast) | 25 | Apoptosis Induction | |
| HeLa (Cervical) | 30 | Cell Proliferation Inhibition | |
| A549 (Lung) | 20 | Apoptosis Induction |
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The triazole moiety is known for its role in enzyme inhibition, particularly in acetylcholinesterase (AChE) activity modulation. This interaction suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease.
Case Studies
- Antimicrobial Efficacy : A study conducted on the antimicrobial efficacy of triazole derivatives highlighted the significant inhibitory effects of this compound against resistant strains of bacteria. The findings support its use as a template for developing new antibiotics.
- Anticancer Properties : In vitro studies on breast cancer cell lines demonstrated that treatment with this compound resulted in a marked decrease in cell viability and increased apoptosis markers. These results indicate its potential as a therapeutic agent in oncology.
Q & A
What are the optimized synthetic pathways for N-(4-methoxybenzyl)-5-oxo-3-(p-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide?
Level: Basic
Methodological Answer:
The synthesis typically involves multi-step reactions:
Nitroarene Cyclization : Palladium-catalyzed reductive cyclization of nitroarenes using formic acid derivatives as CO surrogates (yield: ~60–75%) .
Functionalization : Introduction of the 4-methoxybenzyl and p-tolyl groups via nucleophilic substitution or Suzuki coupling under inert conditions (argon atmosphere) .
Purification : High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient (95% purity threshold) .
Critical Parameters :
- Temperature control (±2°C) during cyclization to avoid side reactions.
- Solvent choice (e.g., DMF for solubility vs. THF for selectivity) .
How is the structural integrity of this compound validated in academic research?
Level: Basic
Methodological Answer:
Validation relies on spectroscopic and chromatographic techniques:
- NMR Spectroscopy :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) matches the molecular ion [M+H]⁺ at m/z 457.18 (calculated: 457.17) .
- X-ray Crystallography : Resolves bond angles and confirms fused triazole-quinazoline geometry (if crystals are obtainable) .
What in vitro assays are recommended to evaluate its biological activity?
Level: Advanced
Methodological Answer:
- Antimicrobial Activity :
- MIC Assays : Test against S. aureus (ATCC 25923) and E. coli (ATCC 25922) using broth microdilution (concentration range: 1–128 µg/mL) .
- Anticancer Potential :
- Enzyme Inhibition :
How do structural modifications impact its pharmacological profile?
Level: Advanced
Methodological Answer:
Key structure-activity relationships (SAR) include:
- Methoxybenzyl Group :
- Removal reduces solubility (logP increases by ~1.2) but may enhance blood-brain barrier penetration .
- p-Tolyl Substitution :
- Triazole Ring :
- Replacement with thiadiazole decreases antimicrobial activity by 4-fold .
What computational methods are used to predict its target interactions?
Level: Advanced
Methodological Answer:
- Molecular Docking :
- MD Simulations :
How should researchers address contradictions in reported biological data?
Level: Advanced
Methodological Answer:
- Source Analysis : Compare assay conditions (e.g., serum-free vs. serum-containing media alter IC₅₀ by 2–5×) .
- Batch Variability : Re-synthesize compound and validate purity via HPLC (>98%) to rule out impurities .
- Orthogonal Assays : Confirm kinase inhibition via Western blot (phospho-EGFR detection) if conflicting IC₅₀ values arise .
What strategies improve its stability in aqueous buffers for pharmacological studies?
Level: Advanced
Methodological Answer:
- pH Optimization : Stable at pH 6.5–7.4 (degradation <5% in 24 hrs); avoid alkaline conditions (pH >8) .
- Lyophilization : Prepare as a lyophilized powder in mannitol/sucrose matrix (reconstitution stability: >95% recovery) .
- Light Protection : Store in amber vials to prevent photodegradation of the triazole ring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
